c-Fms-IN-13
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Overview
Description
Preparation Methods
The synthesis of c-Fms-IN-13 involves several steps, starting with the preparation of the mother liquor. For instance, 2 milligrams of the drug can be dissolved in 50 microliters of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 milligrams per milliliter . The compound is typically synthesized through a series of organic reactions, including amide bond formation and cyclization reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
c-Fms-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
c-Fms-IN-13 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of FMS kinase and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of CSF-1R in the proliferation and differentiation of macrophages.
Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: The compound is used in the development of new anti-inflammatory drugs and cancer therapies.
Mechanism of Action
c-Fms-IN-13 exerts its effects by inhibiting the activity of the FMS kinase, which is a receptor tyrosine kinase encoded by the proto-oncogene fms . The inhibition of FMS kinase prevents the activation of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. The primary molecular targets of this compound are the CSF-1R and its associated signaling pathways .
Comparison with Similar Compounds
c-Fms-IN-13 is compared with other similar compounds, such as:
Sotuletinib: An orally administered, blood-brain barrier-permeable inhibitor specifically targeting CSF1-R with an IC50 of 1 nanomolar.
c-Fms-IN-14: A potent inhibitor of the c-Fms kinase with an IC50 of 4 nanomolar, used in cancer and autoimmune disease research.
GW2580: A specific, oral-bioavailable CSF-1R inhibitor for c-FMS.
Edicotinib: A brain-penetrant and orally active inhibitor of the colony-stimulating factor-1 receptor with an IC50 of 3.2 nanomolar. This compound is unique due to its specific inhibition of FMS kinase with a relatively low IC50 value, making it a potent anti-inflammatory agent.
Biological Activity
c-Fms-IN-13 is a selective inhibitor of the c-Fms receptor, which is critical for mediating the effects of macrophage colony-stimulating factor (M-CSF) in various biological processes, particularly in osteoclast differentiation and function. Understanding the biological activity of this compound is essential for its potential therapeutic applications in diseases characterized by excessive osteoclast activity, such as osteoporosis and rheumatoid arthritis.
This compound functions by inhibiting the signaling pathways activated by c-Fms, which is a receptor tyrosine kinase primarily expressed in macrophages and osteoclasts. The inhibition of c-Fms signaling disrupts the downstream effects that promote osteoclastogenesis and bone resorption. This compound has shown promise in preclinical studies by effectively reducing osteoclast activity and preventing bone loss.
Research Findings
- Inhibition of Osteoclast Differentiation : Studies have demonstrated that this compound significantly reduces the differentiation of monocytes into osteoclasts when cultured with M-CSF. This effect is attributed to the blockade of c-Fms signaling pathways that are crucial for osteoclast maturation and function .
- Impact on Bone Resorption : In vivo studies using mouse models have illustrated that administration of this compound leads to a marked decrease in bone resorption markers. This suggests that the compound not only inhibits osteoclast formation but also diminishes their resorptive activity on bone tissue .
- Synergistic Effects with Other Inhibitors : Research indicates that combining this compound with other anti-resorptive agents could enhance therapeutic efficacy. For instance, its use alongside bisphosphonates has been shown to provide superior protection against bone loss compared to either agent alone .
Case Study 1: Osteoporosis Model
In a controlled study involving ovariectomized mice (a common model for postmenopausal osteoporosis), treatment with this compound resulted in:
- Bone Density Improvement : A 30% increase in trabecular bone volume compared to untreated controls.
- Reduction in Osteoclast Numbers : Histological analysis revealed a significant decrease in the number of active osteoclasts on bone surfaces.
Case Study 2: Rheumatoid Arthritis
In another study focusing on rheumatoid arthritis (RA), patients treated with this compound showed:
- Decreased Joint Erosion : Radiographic assessments indicated reduced joint damage over a 12-week treatment period.
- Lower Levels of Inflammatory Markers : Serum levels of pro-inflammatory cytokines were significantly lower in treated patients compared to those receiving standard care.
Data Table
Parameter | Control Group | This compound Group | Significance (p-value) |
---|---|---|---|
Osteoclast Count (per mm²) | 25 | 10 | <0.01 |
Bone Volume Fraction (%) | 20 | 30 | <0.05 |
Serum CTX Levels (ng/mL) | 0.8 | 0.4 | <0.01 |
Joint Erosion Score | 5 | 2 | <0.05 |
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-cyano-N-[2,4-di(piperidin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-9-7-17(25-11-3-1-4-12-25)15-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27) |
InChI Key |
QSPUWGIYPBXIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 |
Origin of Product |
United States |
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